molecular formula C13H15NO4 B11824315 Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11824315
M. Wt: 249.26 g/mol
InChI Key: PMSIFHYLTJEGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound designed for use in research and development as a key synthetic intermediate. Compounds within this pyrrolidine class are frequently employed in medicinal chemistry and drug discovery for exploring structure-activity relationships (SAR) and constructing novel molecules with potential pharmacological activity . The structural features of this compound, including the lactam and ester functional groups, make it a versatile building block for the preparation of pharmaceutical agents targeting various therapeutic areas . Related pyrrolidine derivatives have been utilized in research programs focused on developing potent inhibitors for enzymes like purine nucleoside phosphorylase . The functional groups present on the pyrrolidine core also offer opportunities for further chemical modification, which can be leveraged in the design of prodrugs or to optimize properties like bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-18-13(17)10-8-14(12(16)11(10)15)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3

InChI Key

PMSIFHYLTJEGQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylic acid with methanol. This reaction is carried out under acidic conditions to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Additions and Ring-Opening Reactions

The ketone group at the 5-position undergoes nucleophilic attack under controlled conditions. For example:

  • Grignard reagent addition : Reaction with 4-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at reflux yields tertiary alcohol intermediates, which are precursors to substituted pyrrolidines .

  • Reductive amination : The ketone can be converted to an amine via hydrogenation using catalysts like Pd/C or LiAlH₄, enabling further functionalization .

Example Reaction Pathway:

Ketone+R-MgXTHF, refluxTertiary AlcoholLiAlH4Amine Derivative\text{Ketone} + \text{R-MgX} \xrightarrow{\text{THF, reflux}} \text{Tertiary Alcohol} \xrightarrow{\text{LiAlH}_4} \text{Amine Derivative}

Hydrolysis and Esterification

The ester group at the 3-position participates in hydrolysis and transesterification:

  • Acidic/basic hydrolysis : Yields the corresponding carboxylic acid, which can be further modified.

  • Ester exchange : Reacts with alcohols under acidic conditions (e.g., H₂SO₄) to form new esters.

Hydrolysis Conditions:

ConditionReagentProductYield (%)
AcidicHCl (6 M), 80°C3-Carboxylic acid derivative72–85
BasicNaOH (1 M), 25°CSodium carboxylate68–78

Reduction Reactions

The ketone and hydroxyl groups are susceptible to reduction:

  • Ketone reduction : Using NaBH₄ or LiAlH₄ converts the 5-oxo group to a hydroxyl, forming diols .

  • Debenzylation : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, exposing the secondary amine for downstream reactions .

Selectivity in Reduction:

  • LiAlH₄ preferentially reduces the ketone over the ester .

  • Zn/AcOH selectively reduces isoxazolidine intermediates to pyrrolidines .

Cyclization and Ring Contraction

The compound participates in cycloadditions and ring modifications:

  • Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms epoxides, enabling strain-driven ring-opening reactions .

  • Piperidine-to-pyrrolidine contraction : Achieved via elimination (TFA) and hydrogenation, altering ring size for targeted bioactivity .

Biological Activity-Driven Modifications

The hydroxyl and ester groups are leveraged to synthesize pharmacologically active derivatives:

  • Anti-inflammatory analogs : Ester hydrolysis followed by coupling with NSAID-like moieties (e.g., ibuprofen) enhances activity.

  • Anticancer derivatives : Introduction of platinum complexes via amine coordination improves cytotoxicity.

Structure-Activity Relationship (SAR) Highlights:

Modification SiteFunctional Group IntroducedBiological Effect
C4-OHSulfonate esterImproved metabolic stability
C3-COOCH₃AmideEnhanced receptor binding

Crystallographic and Spectroscopic Insights

  • X-ray diffraction : Confirms a twisted pyrrolidine ring conformation (torsion angle: 236.4°) and near-orthogonal orientation of the benzyl group relative to the ring .

  • NMR data : Key signals include δ 4.97 (d, J = 15.1 Hz, benzyl CH₂) and δ 173.2 (ester carbonyl) .

Comparative Reactivity with Analogs

CompoundKey DifferenceReactivity Profile
Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylateEthyl ester vs. methyl esterSlower hydrolysis due to steric hindrance
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylateSix-membered ringReduced ring strain alters reduction rates

Scientific Research Applications

Biological Activities

Research indicates that methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Potential Anticancer Activity : Some derivatives of this compound have been studied for their anticancer properties, highlighting the importance of further investigation into its mechanism of action.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylic acid with methanol under acidic conditions to yield the methyl ester. This process can be optimized to improve yield and purity.

Several studies have documented the applications and effects of this compound:

  • Pharmaceutical Development : Research has focused on its potential as a lead compound for developing new drugs targeting bacterial infections or inflammatory conditions. One study demonstrated its effectiveness in inhibiting bacterial growth, suggesting further exploration in drug formulation .
  • Mechanistic Studies : Investigations into the interactions between this compound and biological macromolecules have provided insights into its mechanism of action. Studies utilizing NMR spectroscopy have elucidated structural details that are critical for understanding how it exerts its biological effects .
  • Synthesis Optimization : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives. These developments are crucial for scaling up production for clinical trials and eventual therapeutic use .

Biological Activity

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (CAS No. 1822823-43-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Formula: C₁₃H₁₅NO₄
Molecular Weight: 249.26 g/mol
Structure: The compound features a pyrrolidine ring with a hydroxyl group and a carboxylate functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The compound's chiral nature enhances its binding affinity and specificity towards these targets.

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and modulating metabolic pathways.
  • Receptor Modulation: It can also interact with receptors, influencing cellular signaling pathways that may lead to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against multidrug-resistant strains highlights its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties. For instance, it was tested against A549 human lung adenocarcinoma cells, where certain analogs showed significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Case Studies

  • Anticancer Efficacy:
    • In a study evaluating the anticancer activity of various 5-oxopyrrolidine derivatives, this compound was found to reduce cell viability in A549 cells significantly. The compound's structure allowed it to exert potent cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .
  • Antimicrobial Screening:
    • Another study screened this compound against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated promising antimicrobial activity, suggesting its potential for further development in treating resistant infections.

Comparative Analysis

The table below compares this compound with similar compounds regarding their molecular structure and biological activities.

Compound NameMolecular FormulaUnique FeaturesAntimicrobial ActivityAnticancer Activity
This compoundC₁₃H₁₅NO₄Hydroxyl and carboxylate groupsYesYes
Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylateC₁₄H₁₇NO₄Ethyl group instead of methylModerateLimited
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylateC₁₃H₁₅NO₄Piperidine ring structureLimitedWeak

Comparison with Similar Compounds

Ethyl 1-Benzyl-4-Hydroxy-5-Oxopyrrolidine-3-Carboxylate

  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • Impact :
    • Solubility : Ethyl esters generally exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity.
    • Synthetic Utility : Ethyl esters are more resistant to hydrolysis under basic conditions, making them preferable in certain reaction conditions .
  • Applications : Cataloged as a research chemical (CAS 1208081-95-1) with applications in intermediate synthesis .

Ethyl 1-Benzyl-4-Hydroxy-2-Methyl-5-Oxopyrrolidine-3-Carboxylate

  • Structural Difference : A methyl group is added at the 2-position of the pyrrolidine ring.
  • Crystallography: Single-crystal X-ray studies (R factor = 0.049) confirm a puckered pyrrolidine ring, with hydrogen bonding involving the hydroxyl and ketone groups influencing crystal packing .
  • Applications : Used in crystallographic studies to analyze hydrogen-bonding networks and molecular conformation .

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

  • Structural Difference : Lacks the benzyl group and methyl ester; features a carboxylic acid at the 3-position.
  • Impact :
    • Acidity : The carboxylic acid (pKa ~4-5) enhances aqueous solubility and enables salt formation, unlike the ester derivatives.
    • Reactivity : The free carboxylic acid can participate in peptide coupling or amidation reactions, expanding its utility in synthesis .
  • Applications : Used in pharmaceutical intermediates (CAS 42346-68-9) .

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

  • Structural Difference: Replaces the pyrrolidine core with a benzothiophene ring and adds an amino group.
  • Impact: Electronic Properties: The benzothiophene ring introduces aromaticity and sulfur-based conjugation, altering electronic properties compared to pyrrolidine derivatives. Biological Activity: The amino group may enhance interactions with biological targets (e.g., enzymes or receptors) .
  • Applications : Laboratory chemical (CAS 20532-28-9) for heterocyclic chemistry research .

Methyl 4-(4-Bromobenzylidene)-2-Methyl-5-Oxo-1-(3-Pyridinylmethyl)-4,5-Dihydro-1H-Pyrrole-3-Carboxylate

  • Structural Difference : Incorporates a pyridinylmethyl group at the 1-position and a bromobenzylidene substituent.
  • Reactivity: The α,β-unsaturated ketone (benzylidene group) enables Michael addition reactions .
  • Applications : Explored in medicinal chemistry for kinase inhibition or as a fluorescent probe .

Comparative Data Table

Compound Name Molecular Formula Key Substituents CAS Number Applications
Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate C14H17NO4 Benzyl, hydroxyl, methyl ester Not provided Intermediate synthesis
Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate C15H19NO4 Benzyl, hydroxyl, ethyl ester 1208081-95-1 Research chemical
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate C16H21NO4 Benzyl, hydroxyl, ethyl ester, 2-methyl Not provided Crystallographic studies
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C6H9NO3 Methyl, carboxylic acid 42346-68-9 Pharmaceutical intermediate
Methyl 5-amino-1-benzothiophene-2-carboxylate C10H9NO2S Benzothiophene, amino, methyl ester 20532-28-9 Heterocyclic chemistry
Methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-... C20H17BrN2O3 Pyridinylmethyl, bromobenzylidene Not provided Medicinal chemistry probes

Key Research Findings

  • Hydrogen Bonding : The hydroxyl and ketone groups in pyrrolidine derivatives form robust hydrogen-bonding networks, critical for crystal packing and stability .
  • Steric Effects : Substituents like the 2-methyl group in ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate influence molecular conformation and reactivity .
  • Metabolic Stability : Methyl esters are more prone to enzymatic hydrolysis than ethyl esters, impacting their pharmacokinetic profiles .

Q & A

Q. What are the established synthetic routes for Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, and how do reaction conditions influence diastereoselectivity?

The compound is typically synthesized via cyclocondensation of β-keto esters with benzylamine derivatives. A diastereoselective method involves Michael addition followed by intramolecular cyclization, where reaction temperature and solvent polarity critically influence stereochemical outcomes. For example, polar aprotic solvents (e.g., DMF) at 0–5°C enhance trans-selectivity due to stabilized transition states .

Q. How is the crystal structure of this compound determined, and what software tools are essential for validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is solved using direct methods (e.g., SHELXS) and refined with SHELXL, which employs least-squares minimization to optimize atomic coordinates and displacement parameters . Validation tools like PLATON check for geometric irregularities (e.g., bond-length outliers) and hydrogen-bonding consistency .

Q. What intermolecular interactions stabilize the crystal lattice?

Hydrogen-bonding networks dominate, particularly O–H···O interactions between the hydroxyl and carbonyl groups. Graph-set analysis (e.g., R22(8)\text{R}_2^2(8) motifs) reveals cyclic dimerization, while weaker C–H···π interactions involving the benzyl group contribute to packing stability .

Advanced Research Questions

Q. How can discrepancies in puckering parameters arise during conformational analysis, and how are they resolved?

Puckering coordinates (Cremer-Pople parameters) may vary due to temperature-dependent torsional flexibility or crystallographic resolution limits. For pyrrolidine rings, θ\theta (puckering amplitude) and ϕ\phi (phase angle) should be cross-validated using quantum mechanical calculations (e.g., DFT) to distinguish static disorder from dynamic motion .

Q. What methodological challenges arise in optimizing enantiomeric purity, and how are they addressed?

Racemization at the 4-hydroxy position is a key issue. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed aldol reactions) can enhance enantiomeric excess. HPLC with chiral stationary phases (CSPs) is used for purity assessment, with hexane/isopropanol gradients providing baseline resolution .

Q. What strategies improve crystallinity for SC-XRD analysis of derivatives?

Recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) at −20°C yields high-quality crystals. Adding trace trifluoroacetic acid (TFA) protonates basic sites, enhancing lattice symmetry. For stubborn cases, vapor diffusion (e.g., ether into dichloromethane) promotes slow nucleation .

Q. How are hydrogen-bonding motifs exploited in co-crystal engineering for enhanced bioavailability?

Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) leverages O–H···O/N interactions. Phase diagrams constructed via slurry experiments identify stoichiometric ratios, while Hirshfeld surface analysis quantifies interaction contributions (e.g., dnormd_{\text{norm}} plots) .

Data Analysis and Contradiction Resolution

Q. How are conflicting spectroscopic assignments resolved for tautomeric forms?

Tautomerism between keto-enol forms is probed via 1H^1\text{H}-15N^{15}\text{N} HMBC NMR, where JJ-couplings to nitrogen distinguish protonation states. IR spectroscopy (1700–1650 cm1^{-1}) identifies carbonyl stretching modes, validated by DFT vibrational frequency calculations .

Q. What statistical methods validate crystallographic data quality in low-resolution structures?

The Rint_{\text{int}} value (≤5%) assesses data redundancy, while the goodness-of-fit (GOF) ensures refinement model adequacy (target: 1.0±0.1). For weak data (I/σ(I) < 2), Bayesian inference in SHELXL refines displacement parameters more robustly than least-squares .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.